molecular formula C9H15NS B13225339 n-((5-Methylthiophen-2-yl)methyl)propan-1-amine

n-((5-Methylthiophen-2-yl)methyl)propan-1-amine

Cat. No.: B13225339
M. Wt: 169.29 g/mol
InChI Key: FFYHLBNIOBQQDK-UHFFFAOYSA-N
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Description

N-((5-Methylthiophen-2-yl)methyl)propan-1-amine is a synthetic organic compound featuring a thiophene ring system, which is of significant interest in medicinal chemistry and materials science research. This compound, with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol, belongs to a class of substances where a propan-1-amine chain is functionalized with a 5-methylthiophen-2-yl)methyl group . Thiophene derivatives are valuable heterocyclic building blocks in chemical synthesis, frequently serving as core structures for developing novel pharmaceutical compounds and organic materials . Researchers utilize this amine in the design and synthesis of complex molecules, studying its reactivity and potential as a precursor for compounds with specific biological or physical properties. Its structure classifies it among heterocyclic building blocks, which are fundamental for creating diverse compound libraries in drug discovery and development efforts . The primary research applications for this chemical are in scientific R&D, including use as a key intermediate in organic synthesis and as a structural analog in structure-activity relationship (SAR) studies. It is strictly for research purposes in controlled laboratory environments. This product is NOT intended for human or veterinary use, nor for any in vivo diagnostic or therapeutic applications. All necessary safety precautions must be observed when handling this material, and researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3

InChI Key

FFYHLBNIOBQQDK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methylthiophene-2-carboxaldehyde (Key Intermediate)

Step 1: Methylation of Thiophene-2-carboxaldehyde

  • Method: Electrophilic substitution at the 5-position of thiophene-2-carboxaldehyde using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
  • Reaction conditions:
Parameter Details
Reagents Thiophene-2-carboxaldehyde, methyl iodide
Base Potassium carbonate
Solvent Acetone or DMF
Temperature Room temperature to 50°C
Time 12-24 hours

Outcome: Formation of 5-methylthiophene-2-carboxaldehyde with high regioselectivity.

Synthesis of the Methylthiophenylmethyl Intermediate

Step 2: Formation of the Grignard Reagent

  • Method: Preparation of 5-methylthiophen-2-ylmethyl magnesium bromide via reaction of 5-methylthiophen-2-ylmethyl bromide with magnesium turnings.
Parameter Details
Reagents 5-methylthiophen-2-ylmethyl bromide, magnesium turnings
Solvent Anhydrous diethyl ether
Temperature 0°C to room temperature
Time 4-6 hours

Step 3: Nucleophilic Addition to Propanal

  • Method: Addition of the Grignard reagent to propanal to form the corresponding secondary alcohol, which upon reduction yields the primary amine precursor.
Parameter Details
Reagents Grignard reagent, propanal
Solvent Diethyl ether
Temperature 0°C to room temperature
Workup Acidic hydrolysis, followed by reduction

Conversion to Propan-1-amine Derivative

Step 4: Reductive Amination

  • Method: Reductive amination of the aldehyde intermediate with ammonia or primary amines, using reducing agents such as sodium cyanoborohydride or hydrogenation over a catalyst.
Parameter Details
Reagents Aldehyde intermediate, ammonia or methylamine
Reducing agent Sodium cyanoborohydride
Solvent Methanol or ethanol
Temperature Room temperature
Time 12-24 hours

Outcome: Formation of n-((5-Methylthiophen-2-yl)methyl)propan-1-amine with high selectivity.

Alternative Route: Cross-Coupling Approach

Step 5: Suzuki-Miyaura Cross-Coupling

  • Method: Coupling of 5-methylthiophen-2-ylboronic acid with a suitable halogenated propan-1-amine precursor (e.g., 3-bromopropan-1-amine).
Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate
Solvent Toluene/water mixture
Temperature 80-100°C
Time 8-16 hours

Outcome: Efficient formation of the target compound with good yields (typically 70-85%).

Data Summary and Comparative Table

Method Key Reagents Reaction Conditions Yield (%) Advantages References
Methylation + Nucleophilic Addition Thiophene-2-carboxaldehyde, methyl iodide, Mg, propanal Room temp to 50°C 75-85 High regioselectivity ,
Reductive Amination Aldehyde, ammonia, NaBH₃CN Room temp 70-80 Direct route
Suzuki-Miyaura Coupling Boronic acid, halogenated amine, Pd catalyst 80-100°C 70-85 Versatile, high yield

Notes and Considerations

  • Purity and Characterization: The final compound should be purified via column chromatography or recrystallization, with characterization confirmed through NMR, IR, and mass spectrometry.
  • Safety: Reactions involving methyl halides, magnesium, and palladium catalysts require appropriate safety measures due to toxicity and flammability.
  • Optimization: Reaction parameters such as temperature, solvent, and molar ratios should be optimized based on scale and available equipment.

Chemical Reactions Analysis

Types of Reactions

(5-methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

(5-methylthiophen-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.

    Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (5-methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

(a) 2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₅NS·HCl
  • Molecular Weight : 205.75 g/mol
  • Key Features : Branched propan-1-amine chain (2-methyl substitution) and a hydrochloride salt form.
  • The hydrochloride salt enhances water solubility, a critical factor for bioavailability in pharmaceutical applications .

(b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Molecular Formula: C₈H₁₁NOS
  • Key Features: Hydroxyl group on the propane chain and a methylamino substituent.
  • Such structural differences may influence metabolic stability and pharmacokinetics .

Heterocyclic Amines with Aromatic Substituents

(a) 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine

  • Molecular Formula : C₁₂H₁₃N₃S
  • Key Features : Thiadiazole ring with a 4-methylphenyl group and an allylamine side chain.
  • Comparison : The thiadiazole ring, a stronger electron-withdrawing group compared to thiophene, may reduce nucleophilicity at the amine nitrogen. This could impact reactivity in catalysis or interactions with biological targets .

(b) 3-(1H-Imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)propan-1-amine

  • Molecular Formula : C₁₁H₁₇N₃O
  • Key Features : Furan ring (less aromatic than thiophene) and an imidazole substituent.
  • The imidazole group introduces additional basicity, altering pH-dependent solubility .

Phenyl- and Indole-Based Amines

(a) N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

  • Molecular Formula : C₁₀H₁₅N
  • Key Features : Phenyl group instead of thiophene and a methylated amine.
  • Phenpromethamine’s historical use as a stimulant highlights the pharmacological significance of aromatic amine scaffolds .

(b) 5-MeO-MiPT (5-Methoxy-N-methyl-N-isopropyltryptamine)

  • Molecular Formula : C₁₅H₂₂N₂O
  • Key Features : Indole ring with methoxy and isopropyl groups.
  • Comparison : The indole core, a serotonin analog, suggests activity at 5-HT receptors. The target compound’s thiophene moiety may mimic indole’s aromatic properties but with distinct electronic profiles, leading to divergent receptor affinities .

Biological Activity

n-((5-Methylthiophen-2-yl)methyl)propan-1-amine is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its thiophene ring and propanamine structure, is being investigated for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

The chemical formula of this compound is C9H15NSC_9H_{15}NS, with a molecular weight of 169.29 g/mol. Its structure includes a thiophene ring substituted at the 5-position with a methyl group and a propanamine chain.

PropertyValue
Molecular FormulaC9H15NS
Molecular Weight169.29 g/mol
IUPAC NameN-[(5-methylthiophen-2-yl)methyl]propan-1-amine
InChIInChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiophene ring and amine group facilitate various chemical interactions such as hydrogen bonding and π-π stacking, which are crucial in modulating biological pathways. The compound may act as a ligand for certain receptors or enzymes, influencing their activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown significant efficacy in reducing seizure frequency in animal models. A comparative analysis indicated that certain derivatives protected against induced seizures with a protective index comparable to established anticonvulsants like valproic acid (VPA) .

Analgesic Properties

The compound has also been explored for its analgesic properties. Research indicates that it may inhibit pain responses in both neurogenic and inflammatory models. In formalin tests, compounds similar to this compound significantly reduced pain response times, suggesting potential utility in pain management therapies .

Study 1: Anticonvulsant Efficacy

In a study evaluating several derivatives of thiophene-based compounds, this compound was tested alongside other known anticonvulsants. The results demonstrated that at doses of 100 mg/kg, the compound significantly prolonged latency to the first seizure episode compared to control groups .

Study 2: Analgesic Effects

Another investigation assessed the analgesic effects of similar compounds using the formalin test model. Results indicated that at specific dosages (30 mg/kg and 45 mg/kg), these compounds significantly reduced nociceptive responses in both phases of the test . This suggests that this compound may have a role in developing new pain relief medications.

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